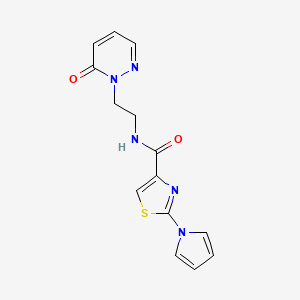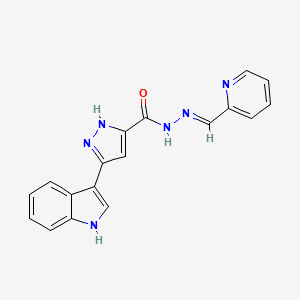![molecular formula C8H8O2S2 B2660844 (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid CAS No. 773129-18-3](/img/structure/B2660844.png)
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, also known as MSA, is a synthetic compound that has been widely used in scientific research. MSA is a thiophene derivative that has shown promising results in various studies due to its unique chemical structure and properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2-bromo-5-methylthiophene, methyl mercaptan, acrylic acid, triethylamine, diisopropylcarbodiimide, N-hydroxysuccinimide, dimethylformamide, dichloromethane, ethyl acetate, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Synthesis of 5-methylthiophene-2-carboxylic acid, 2-bromo-5-methylthiophene is reacted with methyl mercaptan in the presence of triethylamine to yield 5-methylthiophene-2-thiol. The thiol is then oxidized to the corresponding sulfonic acid using hydrogen peroxide. The sulfonic acid is then hydrolyzed to yield 5-methylthiophene-2-carboxylic acid., Step 2: Synthesis of N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid, 5-methylthiophene-2-carboxylic acid is reacted with N-hydroxysuccinimide and diisopropylcarbodiimide in dimethylformamide to yield the N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid., Step 3: Synthesis of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, The N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid is reacted with acrylic acid in the presence of triethylamine in dichloromethane/ethyl acetate to yield the desired product. The product is then purified by column chromatography using a mixture of dichloromethane/ethyl acetate as the eluent. The final product is obtained as a white solid.
Mechanism Of Action
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, a type of inflammatory mediator. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth.
Biochemical And Physiological Effects
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to induce apoptosis, which is a form of programmed cell death that is important in the regulation of cell growth and development.
Advantages And Limitations For Lab Experiments
One advantage of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its ability to target specific enzymes and signaling pathways that are involved in disease processes. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to have low toxicity and minimal side effects. However, one limitation of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid. One area of research is the development of novel (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid analogs that have improved solubility and potency. Another area of research is the investigation of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid and its potential therapeutic applications.
Scientific Research Applications
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
properties
IUPAC Name |
(E)-3-(5-methylsulfanylthiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDPHUHZSKWNO-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(S1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2660763.png)

![[3-(Dimethylamino)phenyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2660765.png)

![ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2660767.png)
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylbenzamide](/img/structure/B2660768.png)
![N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2660770.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2660771.png)


![2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2660775.png)

![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)